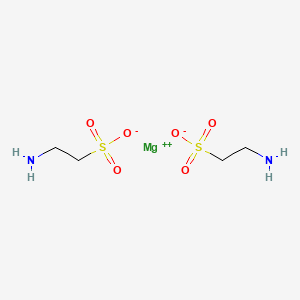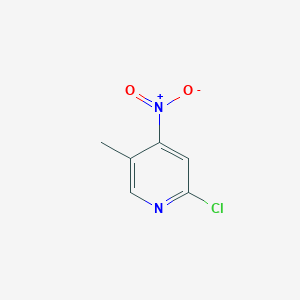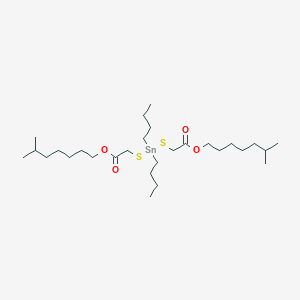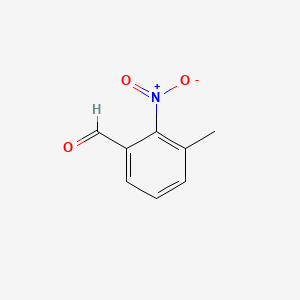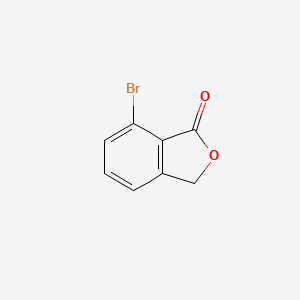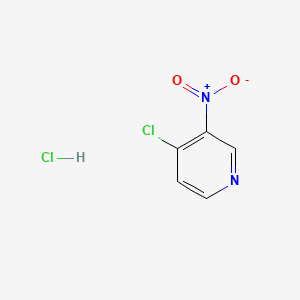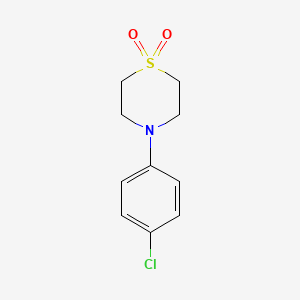
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
4-(4-Chlorophenyl)thiomorpholine 1,1-dioxide derivatives have been synthesized for various applications, notably for their antimicrobial properties. For example, the synthesis of thiomorpholine derivatives through nucleophilic substitution reactions has shown potential in developing bioactive molecules with antimicrobial activity. The preparation process involves several steps, starting from thiomorpholine and leading to compounds with increased microbial intracellular concentration to decrease microbial resistance, highlighting its significance in therapeutic applications (D. Kardile & N. Kalyane, 2010).
Medicinal Chemistry Building Blocks
The compound and its analogs are recognized as valuable building blocks in medicinal chemistry. Research indicates that thiomorpholine and its 1,1-dioxide version are critical in developing analogues with clinical trial potentials. Bridged bicyclic thiomorpholines, prepared from cost-effective materials through straightforward chemistry, have shown interesting biological profiles, underscoring their utility in drug discovery and development processes (Daniel P. Walker & D. J. Rogier, 2013).
Green Chemistry Applications
The synthesis of thiomorpholine 1,1-dioxides via environmentally friendly processes demonstrates the compound's role in green chemistry. For instance, double Michael addition reactions catalyzed by boric acid and glycerol in water have been used to prepare thiomorpholine 1,1-dioxides, offering a simple, green, and efficient synthesis method. This approach aligns with the principles of green chemistry by minimizing hazardous substance use and enhancing yield through eco-friendly catalysts (Azim Ziyaei Halimehjnai et al., 2013).
Advanced Material Science
In the realm of material science, 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide derivatives have found applications in synthesizing compounds with advanced properties, such as optically active, regioregular polythiophene bearing chiral oxazoline residues. These compounds exhibit solvent-induced chiroptical changes, highlighting their potential in creating materials with novel optical properties for technological applications (H. Goto, Y. Okamoto, & E. Yashima, 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXFXLKPNFQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513296 | |
| Record name | 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide | |
CAS RN |
82222-74-0 | |
| Record name | 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





